C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine
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Overview
Description
C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is a compound that belongs to the indole family, which is known for its diverse biological activities. . This compound features a cyclopropylmethyl group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Cyclopropylmethylation: The indole nucleus is subjected to cyclopropylmethylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Methylamine Introduction: The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The cyclopropylmethyl group may enhance its binding properties and stability .
Comparison with Similar Compounds
C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole nucleus.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)indol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJCQXZHGXQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=CC(=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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